{2-[(2,6-dichlorophenyl)amino]phenyl}acetate
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Overview
Description
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate is a chemical compound with the molecular formula C14H10Cl2NO2. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is a derivative of benzeneacetic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
{2-[(2,6-dichlorophenyl)amino]phenyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(2,6-dichlorophenyl)amino]phenyl}acetate involves its interaction with specific molecular targets. In the case of its use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This inhibition reduces inflammation and pain. Additionally, the compound may interact with other pathways, such as the lipoxygenase pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A widely used NSAID with similar chemical structure and properties.
Aceclofenac: Another NSAID that is structurally related to {2-[(2,6-dichlorophenyl)amino]phenyl}acetate.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
This compound is unique due to its specific dichlorophenyl group, which enhances its anti-inflammatory properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Properties
Molecular Formula |
C14H10Cl2NO2- |
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Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/p-1 |
InChI Key |
DCOPUUMXTXDBNB-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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